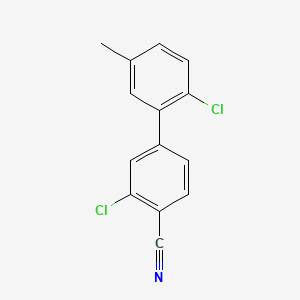
(S)-1-(o-Tolyl)butan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(o-Tolyl)butan-1-amine hydrochloride, also known as (S)-(+)-p-Toluenesulfonyl chloride, is a chemical compound that is widely used in the field of organic chemistry. It is a chiral auxiliary that is used to control the stereochemistry of reactions, and it has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of (S)-1-(o-Tolyl)butan-1-amine hydrochloride is not well understood, but it is believed to work by controlling the stereochemistry of reactions. It is a chiral auxiliary that is used to control the stereochemistry of reactions, and it has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biochemical and Physiological Effects:
There is currently no information available on the biochemical and physiological effects of (S)-1-(o-Tolyl)butan-1-amine hydrochloride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-1-(o-Tolyl)butan-1-amine hydrochloride in lab experiments include its ability to control the stereochemistry of reactions, its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and its relatively low cost. The limitations of using (S)-1-(o-Tolyl)butan-1-amine hydrochloride in lab experiments include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are many potential future directions for research on (S)-1-(o-Tolyl)butan-1-amine hydrochloride. Some possible areas of research include:
1. Developing new and more efficient synthesis methods for (S)-1-(o-Tolyl)butan-1-amine hydrochloride.
2. Exploring the use of (S)-1-(o-Tolyl)butan-1-amine hydrochloride in the synthesis of new pharmaceuticals and other organic compounds.
3. Investigating the mechanism of action of (S)-1-(o-Tolyl)butan-1-amine hydrochloride and its potential applications in other fields of chemistry.
4. Studying the potential toxicity of (S)-1-(o-Tolyl)butan-1-amine hydrochloride and developing safer handling procedures for the compound.
Conclusion:
In conclusion, (S)-1-(o-Tolyl)butan-1-amine hydrochloride is a widely used chiral auxiliary in the field of organic chemistry. Its ability to control the stereochemistry of reactions and its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds make it an important compound for scientific research. While there is still much to learn about the mechanism of action and potential toxicity of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, the compound holds great promise for future research in the field of organic chemistry.
Métodos De Síntesis
The synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride involves the reaction of (S)-(+)-p-Toluenesulfinamide with a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of (S)-1-(o-Tolyl)butan-1-amine.
Aplicaciones Científicas De Investigación
(S)-1-(o-Tolyl)butan-1-amine hydrochloride has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it is used to control the stereochemistry of reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
IUPAC Name |
(1S)-1-(2-methylphenyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-6-11(12)10-8-5-4-7-9(10)2;/h4-5,7-8,11H,3,6,12H2,1-2H3;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTHPTJAFLCPOT-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704195 |
Source


|
| Record name | (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(o-Tolyl)butan-1-amine hydrochloride | |
CAS RN |
1213497-62-1 |
Source


|
| Record name | (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)
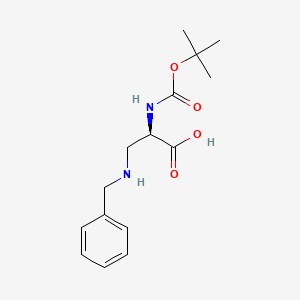
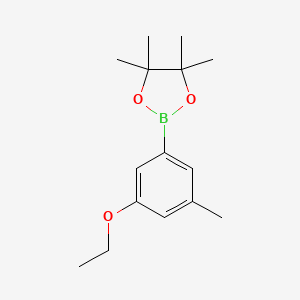

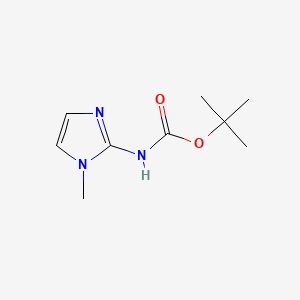
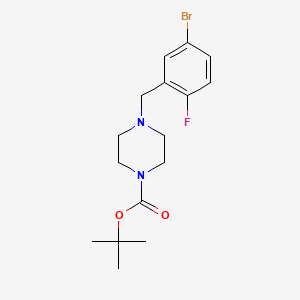
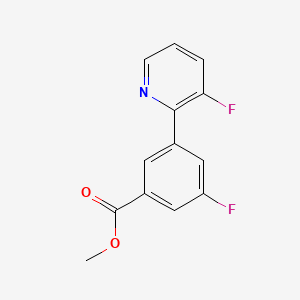
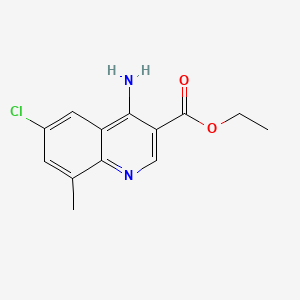
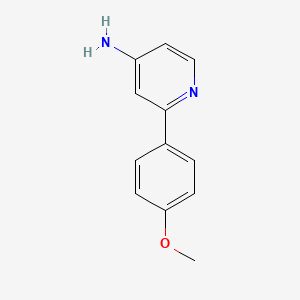
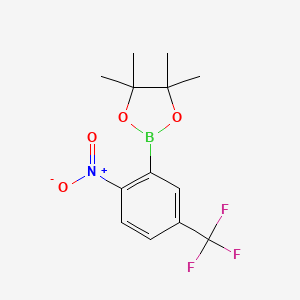
![7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B572331.png)

